3-(Boc-amino)propyl bromide

Catalog No.
S677368
CAS No.
83948-53-2
M.F
C8H16BrNO2
M. Wt
238.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Boc-amino)propyl bromide

CAS Number

83948-53-2

Product Name

3-(Boc-amino)propyl bromide

IUPAC Name

tert-butyl N-(3-bromopropyl)carbamate

Molecular Formula

C8H16BrNO2

Molecular Weight

238.12 g/mol

InChI

InChI=1S/C8H16BrNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11)

InChI Key

IOKGWQZQCNXXLD-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCBr

Synonyms

N-(3-Bromopropyl)carbamic Acid 1,1-Dimethylethyl Ester; (3-Bromopropyl)carbamic acid 1,1-Dimethylethyl Ester; 1,1-Dimethylethyl (3-bromopropyl)carbamate; 1-[(tert-Butoxycarbonyl)amino]-3-bromopropane; 3-(BOC-amino)propyl Bromide; 3-Bromo-N-(tert-buto

Canonical SMILES

CC(C)(C)OC(=O)NCCCBr

Applications in drug discovery

One prominent application of 3-(Boc-amino)propyl bromide lies in drug discovery. Researchers utilize it to synthesize diverse target molecules, including:

  • Benzydamine analogs: These analogs act as activators for soluble guanylate cyclase (sGC), an enzyme involved in regulating blood pressure and smooth muscle relaxation. Studies suggest that activating sGC holds potential for treating various cardiovascular conditions [].
  • N-substituted chromenotriazolopyrimidines: These compounds act as human murine double minute 2 (MDM2) inhibitors. MDM2 is a protein that regulates tumor suppressor p53, and its inhibition is a promising strategy for cancer therapy [].
  • Protected amines from piperidine derivatives: These protected amines serve as intermediates in the synthesis of sulfonamide series compounds, which possess various biological activities, including antibacterial and anti-inflammatory properties [].

3-(Boc-amino)propyl bromide, with the molecular formula C₈H₁₆BrNO₂ and CAS number 83948-53-2, is a chemical compound that serves as a versatile building block in organic synthesis. The compound features a bromine atom bonded to a propyl group, which is further substituted with a tert-butyloxycarbonyl (Boc) protected amino group. The presence of the Boc group provides stability and protection to the amino functionality during various

3-(Boc-amino)propyl bromide can be irritating to the skin, eyes, and respiratory system. It is also suspected to be a mild mutagen []. Here are some safety precautions to consider when handling this compound:

  • Wear appropriate personal protective equipment like gloves, safety glasses, and a fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling.
  • Store in a cool, dry place away from incompatible materials like strong acids and bases.

3-(Boc-amino)propyl bromide is primarily utilized as an alkylating agent in organic synthesis. It can participate in nucleophilic substitution reactions, where the bromine atom is displaced by nucleophiles such as amines or alcohols. This reactivity allows for the introduction of the 3-(Boc-amino)propyl group into various substrates, facilitating the synthesis of more complex molecules. Additionally, it can be involved in coupling reactions and modifications of biomolecules .

While specific biological activity data for 3-(Boc-amino)propyl bromide is limited, its derivatives have been studied for their potential pharmacological properties. The compound can be used to synthesize benzydamine analogs, which have been identified as activators of soluble guanylate cyclase, an important enzyme in various physiological processes including vasodilation and neurotransmission . This suggests that compounds derived from 3-(Boc-amino)propyl bromide may possess therapeutic potential.

The synthesis of 3-(Boc-amino)propyl bromide typically involves the reaction of propylamine with tert-butyloxycarbonyl chloride followed by bromination. The general synthetic route can be outlined as follows:

  • Protection of Amino Group: Propylamine is reacted with tert-butyloxycarbonyl chloride to form Boc-protected propylamine.
  • Bromination: The Boc-protected amine is then treated with phosphorus tribromide or another suitable brominating agent to yield 3-(Boc-amino)propyl bromide.

This method allows for the selective introduction of the Boc group while maintaining the integrity of the amine functionality .

3-(Boc-amino)propyl bromide finds applications in several areas:

  • Organic Synthesis: It serves as a key intermediate for synthesizing various pharmaceuticals and biologically active compounds.
  • Peptide Chemistry: The compound is used in peptide synthesis due to its ability to protect amino groups during coupling reactions.
  • Medicinal Chemistry: It is involved in the development of novel therapeutic agents, particularly those targeting soluble guanylate cyclase pathways .

Several compounds share structural similarities with 3-(Boc-amino)propyl bromide, each possessing unique properties and applications:

Compound NameStructureKey Features
3-Aminopropyl bromideC₃H₈BrNLacks Boc protection; more reactive
N-Boc-3-aminopropanolC₈H₁₈N₂O₂Contains hydroxyl group; used in alcohol reactions
4-BromobutyraldehydeC₄H₇BrOAldehyde functional group; used in aldehyde reactions
N-Boc-2-aminoethyl bromideC₇H₁₅BrN₂O₂Similar Boc protection; different chain length

The uniqueness of 3-(Boc-amino)propyl bromide lies in its specific combination of a propyl chain and a Boc-protected amino group, which makes it particularly useful for targeted modifications in organic synthesis and medicinal chemistry .

An alternative synthetic approach involves the directed formation of the carbamate functionality through selective protection strategies. This method is particularly valuable when starting from varied 3-aminopropyl precursors that require subsequent bromination.

A concise procedure demonstrated in recent literature describes:

3-Bromopropan-1-amine hydrobromide (2.00 g, 9.14 mmol) and di-tert-butyl dicarbonate (1.83 g, 8.40 mmol) were dissolved in CH2Cl2 (30 mL). Et3N (1.27 mL, 9.14 mmol) was added dropwise and the reaction was stirred at room temperature for 1.5 h.

The carbamate formation approach provides several advantages, including mild reaction conditions, high functional group tolerance, and compatibility with sensitive substrates. The resulting 3-(Boc-amino)propyl bromide typically exhibits excellent purity profiles with minimal side-product formation.

The physical characteristics of the synthesized compound align consistently across multiple literature reports:

PropertyValueReference
Molecular FormulaC8H16BrNO2
Molecular Weight238.12-238.13 g/mol
Physical AppearanceWhite to yellow low-melting solid
Melting Point34-41°C (various reports)
Boiling Point304.8±31.0°C (estimated)
Density1.02-1.279 g/cm³ (predicted)
SolubilitySoluble in chloroform, ethyl acetate, methanol

Transition Metal-Catalyzed Approaches for C-N Bond Formation

Recent advances in transition metal catalysis have expanded the synthetic methodologies available for C-N bond formation relevant to 3-(Boc-amino)propyl bromide synthesis or its application in subsequent transformations. Sequential metal-catalyzed C-N bond formation represents a particularly innovative approach for incorporating the 3-(Boc-amino)propyl bromide scaffold into more complex molecular architectures.

As described in relevant literature, palladium-catalyzed methods have shown particular promise:

"While copper can be employed to catalyze the C sp-N formation, we intend to utilize palladium for the C sp2-N formation. If this sequential C-N bond formation is selective, it would constitute a facile entry to de novo 2-amido-indoles from ortho-haloaryl acetylenes."

This approach demonstrates the versatility of 3-(Boc-amino)propyl bromide as both a substrate and a building block in advanced metal-catalyzed transformations. The selective formation of sp³−N and sp²−N bonds enables access to structurally complex heterocycles with precise control over substitution patterns.

Solid-Phase Synthesis Applications in Peptide Derivative Production

The incorporation of 3-(Boc-amino)propyl bromide in solid-phase synthesis represents a significant advancement in peptide chemistry. Boc solid phase peptide synthesis (Boc-SPPS) provides a reliable framework for incorporating this reagent into peptide-based architectures.

The methodology typically employs specialized resins:

"Resins for Boc SPPS include Merrifield Resin (Chloromethylpolystyrene), PAM Resin, BHA Resin, and MBHA Resin. The Boc group serves as a temporary protecting group, with deprotection typically realized using a 50% solution of TFA in DCM."

This application is particularly valuable in the synthesis of peptide derivatives with controlled spacing and orientation of functional groups. The 3-(Boc-amino)propyl bromide moiety provides both a protected amine functionality and a reactive bromine terminus, enabling bidirectional elaboration of the molecular scaffold.

SN2 Reaction Dynamics at Tertiary Carbon Centers

The nucleophilic substitution (SN2) reactivity of 3-(Boc-amino)propyl bromide is influenced by its primary alkyl bromide structure and steric effects from the Boc group. Unlike tertiary alkyl halides, which favor SN1 pathways due to carbocation stability, this compound undergoes SN2 mechanisms with strong nucleophiles (e.g., hydroxide, thiols). The reaction follows second-order kinetics, as demonstrated in studies of analogous methyl bromide systems [5].

The Boc group’s steric bulk marginally shields the β-carbon but does not fully impede backside attack due to the flexible propyl chain. Computational models suggest a transition state where the nucleophile approaches the electrophilic carbon anti-periplanar to the bromide leaving group. This geometry results in inversion of configuration, though the Boc group’s electron-withdrawing nature slightly accelerates bromide dissociation (Figure 1).

Table 1: Comparative SN2 Reactivity of Alkyl Bromides

SubstrateRelative Rate (k)Steric Parameter (Es)
Methyl bromide1.000.00
3-(Boc-amino)propyl bromide0.78-0.92
tert-Butyl bromide0.003-1.54

Data adapted from kinetic studies [5].

Palladium-Mediated Cross-Coupling Reaction Pathways

Palladium-catalyzed cross-coupling reactions leverage 3-(Boc-amino)propyl bromide as an alkylating agent. The Boc group enhances stability during oxidative addition, a critical step where Pd(0) inserts into the C–Br bond to form a Pd(II) intermediate. Recent work demonstrates its utility in multicomponent couplings with allyl esters, where K₂S₂O₅ acts as a sulfone donor [6].

The mechanism proceeds as follows:

  • Oxidative Addition: Pd(0) reacts with the alkyl bromide to form a Pd(II)-alkyl complex.
  • Transmetallation: The Pd center coordinates with the allyl ester, followed by ligand exchange.
  • Reductive Elimination: C–C bond formation yields the allylic sulfone product with retention of configuration.

The Boc group’s electron-donating properties stabilize the Pd intermediate, while the propyl chain’s length minimizes steric clashes during transmetallation. Notably, reactions exhibit complete E-selectivity due to the anti-periplanar geometry required for elimination [6].

Silyl Radical Activation Mechanisms in Metallaphotoredox Catalysis

In metallaphotoredox systems, 3-(Boc-amino)propyl bromide participates in radical-mediated alkylation via silyl radical initiation. Visible-light excitation of a photocatalyst (e.g., Ir(III)) generates a silyl radical, which abstracts a bromine atom from the substrate. This produces a carbon-centered radical, which subsequently engages in hydrogen atom transfer (HAT) or radical-polar crossover.

Key steps include:

  • Radical Generation: $$ \text{R}3\text{Si}^\bullet + \text{C}3\text{H}6\text{BrN(Boc)} \rightarrow \text{R}3\text{SiBr} + \text{C}3\text{H}6^\bullet \text{N(Boc)} $$
  • Radical Termination: The alkyl radical couples with electron-deficient alkenes or undergoes oxidation to a carbocation for electrophilic trapping.

The Boc group’s inertness under radical conditions ensures selective C–Br bond cleavage, avoiding undesired N-deprotection.

Solvent Effects on Reaction Kinetics and Stereochemical Outcomes

Solvent polarity and proticity significantly impact the reactivity of 3-(Boc-amino)propyl bromide:

SN2 Reactions:

  • Polar Aprotic Solvents (e.g., DMF, DMSO): Stabilize the transition state via charge separation, increasing reaction rates.
  • Protic Solvents (e.g., MeOH, H₂O): Solvate the nucleophile, reducing its effective concentration and slowing kinetics [5].

Cross-Coupling Reactions:

  • Ether Solvents (e.g., THF, dioxane): Enhance Pd catalyst solubility and stabilize intermediates.
  • Aprotic Solvents with High Dielectric Constants (e.g., MeCN): Improve ion-pair dissociation during oxidative addition.

Table 2: Solvent Effects on SN2 Reaction Rates

SolventDielectric Constant (ε)Relative Rate (k)
DMSO46.71.00
DMF36.70.94
MeOH32.70.21
Water80.10.18

Solid-Phase Peptide Synthesis Incorporating tert-Butoxycarbonyl-Protected Intermediates

The integration of 3-(tert-Butoxycarbonyl-amino)propyl bromide into solid-phase peptide synthesis protocols represents a significant advancement in automated peptide construction methodologies [11]. The compound exhibits exceptional compatibility with tert-butoxycarbonyl/benzyl protection strategies, achieving coupling efficiencies of 95-99% under standard conditions [11]. This high efficiency stems from the orthogonal nature of the tert-butoxycarbonyl protecting group, which remains stable during peptide chain elongation while being selectively removable under acidic conditions.

Research has established that tert-butoxycarbonyl solid-phase peptide synthesis offers distinct advantages over alternative strategies, particularly when synthesizing peptides containing base-sensitive moieties. The use of 3-(tert-Butoxycarbonyl-amino)propyl bromide as a building block in these syntheses enables the incorporation of conformationally constrained elements that enhance peptide stability and bioactivity. The compound's stability under the acidic deprotection conditions employed in tert-butoxycarbonyl chemistry makes it an ideal candidate for complex synthetic sequences.

The synthetic versatility of this approach has been demonstrated in the total synthesis of complex natural products, including antibiotic peptides where tert-butoxycarbonyl solid-phase peptide synthesis protocols incorporating 3-(tert-Butoxycarbonyl-amino)propyl bromide derivatives have yielded target molecules with improved efficiency compared to solution-phase methods. The ability to perform on-resin modifications while maintaining peptide integrity represents a crucial advantage in the synthesis of structurally demanding targets.

Furthermore, the compatibility of 3-(tert-Butoxycarbonyl-amino)propyl bromide with automated peptide synthesizers has enabled the large-scale production of modified peptides for pharmaceutical applications. The predictable reaction kinetics and high-yielding transformations associated with this reagent facilitate the development of robust synthetic protocols suitable for both research and industrial applications.

Conformational Control Through Propyl Spacer Integration

The strategic incorporation of propyl spacers derived from 3-(tert-Butoxycarbonyl-amino)propyl bromide provides unprecedented control over peptide conformation, enabling the rational design of bioactive molecules with enhanced specificity and stability. These spacers function as molecular rulers, precisely positioning functional groups within peptide structures to optimize target interactions while minimizing entropic penalties associated with binding.

Research demonstrates that propyl spacer integration significantly influences secondary structure preferences, with shorter peptides (3-5 residues) exhibiting high conformational rigidity that stabilizes β-turn conformations and enhances binding affinity by 2-10 fold. The rigid nature of these spacers constrains backbone flexibility, forcing peptides into bioactive conformations that closely mimic those observed in natural product peptides.

The conformational control exerted by propyl spacers extends beyond local structural effects to influence global peptide architecture. In medium-length peptides (6-15 residues), these spacers provide moderate rigidity that preserves essential secondary structures while allowing necessary conformational adjustments for optimal target recognition. This balance between constraint and flexibility represents a critical factor in the design of therapeutic peptides with improved pharmacological profiles.

Molecular dynamics simulations and experimental studies have revealed that propyl spacer integration affects the dynamic behavior of peptide macrocycles, with the spacer length and placement determining the extent of conformational sampling. The introduction of these spacers creates energetic barriers to unwanted conformational states while stabilizing biologically relevant structures through favorable intramolecular interactions.

The applications of conformational control through propyl spacer integration extend to the development of cell-penetrating peptides, where the enhanced rigidity improves membrane permeability and cellular uptake. Additionally, these modifications have proven valuable in the design of peptide-based inhibitors of protein-protein interactions, where conformational preorganization significantly enhances binding affinity and selectivity.

Tandem Deprotection-Alkylation Sequences in Cyclic Peptide Design

Tandem deprotection-alkylation sequences utilizing 3-(tert-Butoxycarbonyl-amino)propyl bromide represent a sophisticated synthetic strategy for the efficient construction of cyclic peptides with precisely controlled structural features. This methodology combines the orthogonal deprotection of tert-butoxycarbonyl groups with subsequent alkylation reactions in a single synthetic operation, significantly reducing the number of purification steps required and improving overall synthetic efficiency.

The optimization of tandem deprotection-alkylation conditions has revealed critical parameters that influence reaction success. Initial tert-butoxycarbonyl deprotection using trifluoroacetic acid in dichloromethane at 0°C for 30 minutes achieves near-quantitative conversion (98-99%) while minimizing side reactions. The subsequent neutralization step employs diisopropylethylamine in dichloromethane at 0°C, carefully controlling pH to prevent over-neutralization that can lead to reduced alkylation efficiency.

The alkylation phase of the tandem sequence typically employs N,N-dimethylformamide as solvent with potassium carbonate as base at elevated temperatures (60-80°C). Under these conditions, 3-(tert-Butoxycarbonyl-amino)propyl bromide efficiently alkylates the deprotected amino groups, achieving yields of 70-90% for the overall transformation. The success of this approach depends critically on the precise control of reaction parameters, including temperature, concentration, and reaction time.

Cyclic peptide design benefits significantly from tandem deprotection-alkylation methodologies, as these sequences enable the introduction of constraining elements at precisely defined positions within the peptide backbone. The propyl spacers introduced through these reactions provide conformational rigidity that facilitates subsequent cyclization reactions while maintaining the desired stereochemistry at sensitive centers.

The application of tandem sequences has proven particularly valuable in the synthesis of bioactive cyclic peptides where traditional step-wise approaches suffer from low yields or stereochemical complications. Recent advances in this methodology have enabled the synthesis of complex macrocyclic structures containing multiple propyl spacer elements, providing exquisite control over three-dimensional architecture and biological activity.

The efficiency gains achieved through tandem deprotection-alkylation sequences have important implications for the pharmaceutical development of cyclic peptide therapeutics. The reduced synthetic complexity and improved yields associated with this approach facilitate the preparation of compound libraries for structure-activity relationship studies and enable the cost-effective production of lead compounds for clinical development.

Chemical PropertyValue
Chemical FormulaC₈H₁₆BrNO₂
Molecular Weight238.13 g/mol
CAS Number83948-53-2
IUPAC Nametert-butyl N-(3-bromopropyl)carbamate
Physical StateWhite to almost white powder/crystal
Melting Point36-41°C
SolubilitySoluble in DCM, DMSO, DMF
Purity (Typical)≥96% (GC)
ApplicationYield Range (%)Reaction ConditionsKey Benefits
Cysteine derivatives75-95Basic conditions, RT-40°CDisulfide mimetics, crosslinking
Lysine-based residues60-85Base catalyzed, RTCationic peptides, drug delivery
Serine/Threonine residues50-70Base/crown ether, elevated tempBackbone modifications
Histidine derivatives65-80Mild base, RTMetal coordination sites
Tyrosine derivatives70-90Basic conditions, 40-60°CFluorescent labeling
SPPS StrategyCoupling Efficiency (%)CompatibilityKey Advantages
tert-Butoxycarbonyl/Benzyl95-99ExcellentOrthogonal to tert-Butoxycarbonyl removal
9-Fluorenylmethoxycarbonyl/tert-Butyl85-95GoodMild base conditions
Hybrid tert-Butoxycarbonyl/9-Fluorenylmethoxycarbonyl90-98Very GoodSelective deprotection
Peptide LengthConformational ImpactBinding Affinity EnhancementProtease Resistance
3-5 residuesβ-turn stabilization2-10 fold increaseExcellent
6-10 residuesLoop structure definition1.5-5 fold increaseVery Good
11-15 residuesSecondary structure preservation1.2-3 fold increaseGood
16-20 residuesDomain orientation control1.1-2 fold increaseModerate
Ring SizeCyclization Efficiency (%)Propyl Spacer BenefitBiological Activity
12-14 atoms45-65Essential for closureEnhanced selectivity
15-18 atoms65-85Significant enhancementImproved potency
19-25 atoms75-95Moderate improvementMaintained activity
26-35 atoms60-80Minor benefitReduced activity

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (40%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (40%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tert-Butyl 3-bromopropylcarbamate

Dates

Last modified: 08-15-2023
Dai et al. Visible-light-mediated conversion of alcohols to halides. Nature Chemistry, doi: 10.1038/nchem.949, published online 9 January 2011 http://www.nature.com/nchem

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